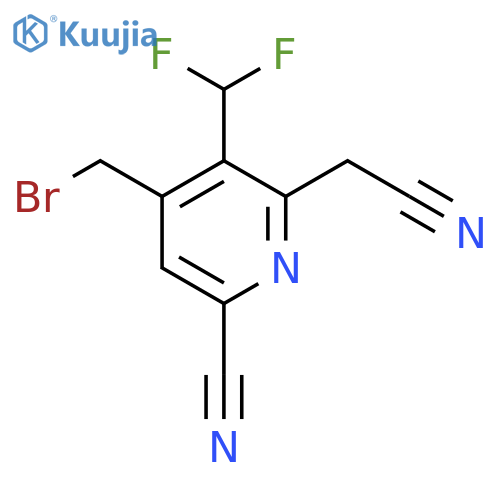Cas no 1805474-75-2 (4-(Bromomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-acetonitrile)

1805474-75-2 structure
商品名:4-(Bromomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-acetonitrile
CAS番号:1805474-75-2
MF:C10H6BrF2N3
メガワット:286.07554769516
CID:4877865
4-(Bromomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 4-(Bromomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-acetonitrile
-
- インチ: 1S/C10H6BrF2N3/c11-4-6-3-7(5-15)16-8(1-2-14)9(6)10(12)13/h3,10H,1,4H2
- InChIKey: VNOHYATZJKMDCV-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=C(C#N)N=C(CC#N)C=1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 329
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 60.5
4-(Bromomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029040165-1g |
4-(Bromomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-acetonitrile |
1805474-75-2 | 97% | 1g |
$1,490.00 | 2022-04-01 |
4-(Bromomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-acetonitrile 関連文献
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
1805474-75-2 (4-(Bromomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-acetonitrile) 関連製品
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
